ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate
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Overview
Description
Ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate is a complex organic compound that belongs to the class of pyrazinoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including cyclization, oxidation, and esterification. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breaking down into smaller components in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for hydrolysis. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield more oxidized derivatives, while hydrolysis may produce smaller fragments of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazinoindole derivatives, which share a similar core structure but differ in their substituents. Examples include:
- Ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]butanoate
- Ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]hexanoate
Uniqueness
The uniqueness of ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate lies in its specific substituents and stereochemistry, which can influence its biological activity and chemical reactivity. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C19H30N2O4 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoate |
InChI |
InChI=1S/C19H30N2O4/c1-4-8-15(19(24)25-5-2)20-12(3)17(22)21-14-10-7-6-9-13(14)11-16(21)18(20)23/h12-16H,4-11H2,1-3H3 |
InChI Key |
BSZZSBSELAVBAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)N1C(C(=O)N2C3CCCCC3CC2C1=O)C |
Origin of Product |
United States |
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